![molecular formula C14H12BrF3N2O2S B2560467 [5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate CAS No. 318239-58-6](/img/structure/B2560467.png)
[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate” is a chemical compound with the molecular formula C14H12BrF3N2O2S and a molecular weight of 409.22 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H12BrF3N2O2S. It contains elements such as carbon, hydrogen, bromine, fluorine, nitrogen, oxygen, and sulfur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 409.22 . Unfortunately, other specific properties like melting point, boiling point, and density are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The compound under discussion shares structural similarities with heterocyclic compounds like pyrazoles, which are known for their versatile applications in the synthesis of other heterocyclic structures. For instance, pyrazoline derivatives, closely related to pyrazoles, serve as valuable building blocks in the synthesis of various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, and spiropyrans, among others. The unique reactivity of these compounds allows for mild reaction conditions, facilitating the generation of diverse cynomethylene dyes and other heterocycles from a wide range of precursors. This highlights the potential of the target compound in synthetic chemistry for creating new materials and pharmaceuticals (Gomaa & Ali, 2020).
Pharmaceutical Applications
In the pharmaceutical domain, compounds bearing the pyrazole moiety, especially those substituted with trifluoromethyl groups, have garnered attention for their anti-inflammatory and antibacterial properties. The location of the trifluoromethyl group significantly impacts the activity profile of these compounds. This suggests that the target compound, with its trifluoromethyl group, could possess similar bioactivities, offering a promising avenue for the development of new anti-inflammatory and antibacterial agents (Kaur, Kumar, & Gupta, 2015).
Catalysis and Enzyme Inhibition
Moreover, pyrazole derivatives have been explored as inhibitors of various enzymes, including cytochrome P450 isoforms. The ability to modulate the activity of these enzymes through selective inhibition can have significant implications in drug metabolism and the mitigation of drug-drug interactions. This underlines the potential of the target compound in the study of enzyme inhibition and the development of new therapeutic agents that require precise metabolic control (Khojasteh et al., 2011).
Material Science
In material science, the modification and synthesis of chemical compounds with specific functional groups, such as methyl acetate, are crucial for developing new materials with desired properties. The target compound's structural features might lend it to applications in the synthesis of novel materials or as a functional moiety in polymers and other advanced materials, suggesting its utility in creating new functional materials with tailored properties (Esan et al., 2021).
Eigenschaften
IUPAC Name |
[5-(4-bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF3N2O2S/c1-8(21)22-7-11-12(14(16,17)18)19-20(2)13(11)23-10-5-3-9(15)4-6-10/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYKNQMCMOTZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N(N=C1C(F)(F)F)C)SC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

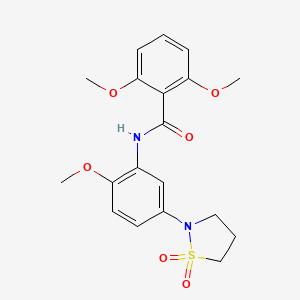
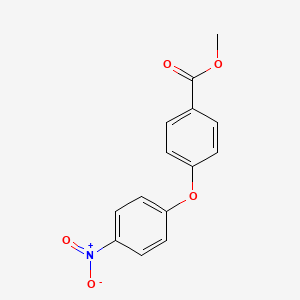
![1,4-Diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B2560389.png)

![2-[(1S)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2560392.png)

![2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2560395.png)
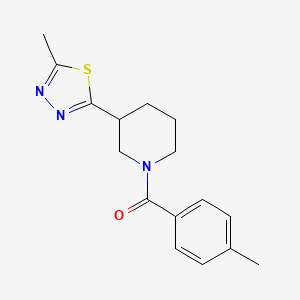
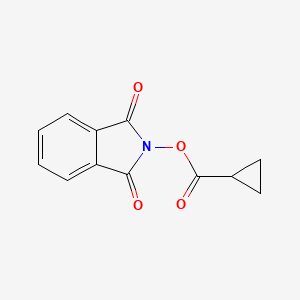

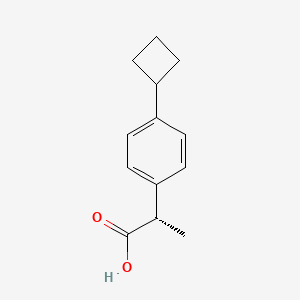


![N-(4-methylphenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B2560406.png)